

# A Comprehensive Technical Guide to Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

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## Compound of Interest

**Compound Name:** Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

**Cat. No.:** B140995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited direct literature on this specific compound, this guide draws upon established synthetic methodologies for analogous compounds, particularly its tert-butyloxycarbonyl (Boc) protected counterpart, and general principles of Weinreb amide synthesis.

## Physicochemical Properties

Quantitative data for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** is not readily available in public literature. However, data for its key precursors and the analogous Boc-protected compound are provided below for reference and comparison.

Table 1: Physicochemical Data of Precursors and Analogs

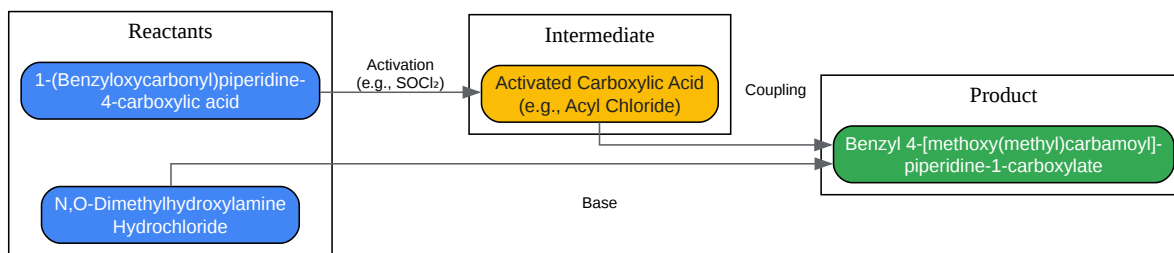
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid	10314-98-4	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	263.29	-	135-139
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate	10314-99-5	C <sub>14</sub> H <sub>16</sub> ClNO <sub>3</sub>	281.73	-	-
N,O-Dimethylhydroxylamine hydrochloride	6638-79-5	CH <sub>6</sub> NO·HCl	97.54	-	114-116
1-Boc-4-[methoxy(methyl)carbamoyl]piperidine	139290-70-3	C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	272.34	150/0.9mmHg[1]	71.0 to 75.0[1]

## Synthesis and Experimental Protocols

The synthesis of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, a Weinreb amide, is most commonly achieved through the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[2][3] The general strategy involves the activation of the carboxylic acid group of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

## Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.



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Caption: Proposed synthesis of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.

## Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for Weinreb amide synthesis and the preparation of the analogous Boc-protected compound.<sup>[1][4]</sup>

Materials:

- 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
- N,O-Dimethylhydroxylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

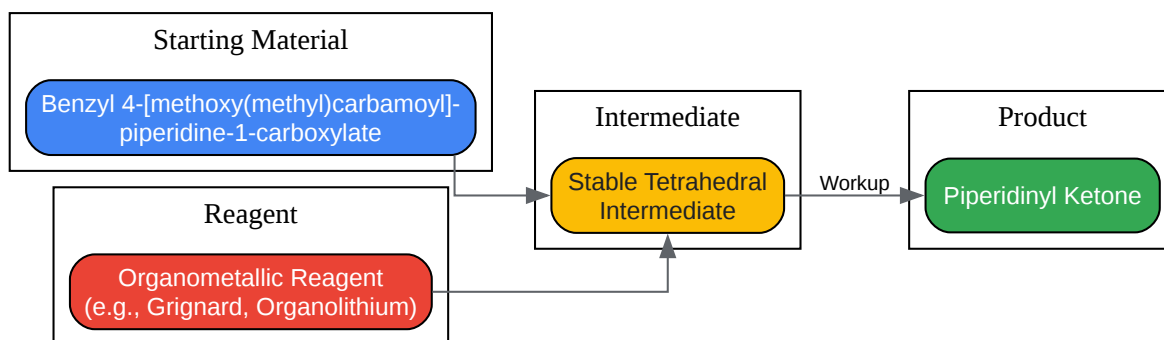
#### Procedure:

- To a stirred solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DMF at room temperature, add triethylamine (2.0 eq).
- Stir the suspension for 10 minutes.
- Add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially to the reaction mixture.
- Stir the reaction mixture overnight at room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**.

## Role in Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry.<sup>[5]</sup> The N-benzyl piperidine motif, in particular, is recognized for its structural flexibility and its ability to engage in cation- $\pi$  interactions with biological targets, making it a valuable component in drug design.<sup>[6]</sup> Weinreb amides, such as **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, are stable and versatile intermediates that can be readily converted to ketones or aldehydes, which are key functional groups in many active pharmaceutical ingredients.<sup>[2]</sup>

The following diagram illustrates the general utility of Weinreb amides in the synthesis of ketones, a common step in the development of new chemical entities.



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Caption: General scheme for Weinreb amide reaction to form a ketone.

## Safety Information

While specific safety data for **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** is unavailable, its precursor, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, is classified as a substance that causes severe skin burns and eye damage.[7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this and related compounds. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** is a valuable, albeit not extensively documented, synthetic intermediate. Its preparation follows well-established protocols for Weinreb amide formation from the corresponding benzyl-protected piperidine carboxylic acid. Its utility in drug discovery lies in its role as a precursor to piperidinyl ketones and aldehydes, which are common moieties in a wide range of therapeutic agents. Researchers and drug development professionals can utilize the information and proposed protocols in this guide as a foundation for the synthesis and application of this versatile building

block. Further research is warranted to fully characterize the physicochemical and toxicological properties of this compound.

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